

An In-depth Technical Guide to 5-Iodo-2-methyl-1,3-benzothiazole

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Compound of Interest

Compound Name: 5-Iodo-2-methyl-1,3-benzothiazole

Cat. No.: B1298452

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CAS Number: 90414-61-2

This technical guide provides a comprehensive overview of **5-Iodo-2-methyl-1,3-benzothiazole**, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and its role as a scaffold for potent kinase inhibitors.

Chemical and Physical Properties

5-Iodo-2-methyl-1,3-benzothiazole is a solid compound, appearing as a white to light yellow substance.^[1] It is characterized by the presence of an iodine atom on the benzene ring of the 2-methylbenzothiazole core structure. This iodo-substitution provides a reactive handle for further chemical modifications, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of **5-Iodo-2-methyl-1,3-benzothiazole**

Property	Value	Reference
CAS Number	90414-61-2	[2]
Molecular Formula	C ₈ H ₆ INS	[1][3]
Molecular Weight	275.11 g/mol	[1]
Appearance	White to light yellow solid	[1]
Storage Conditions	2-8°C, Protect from light	[1]

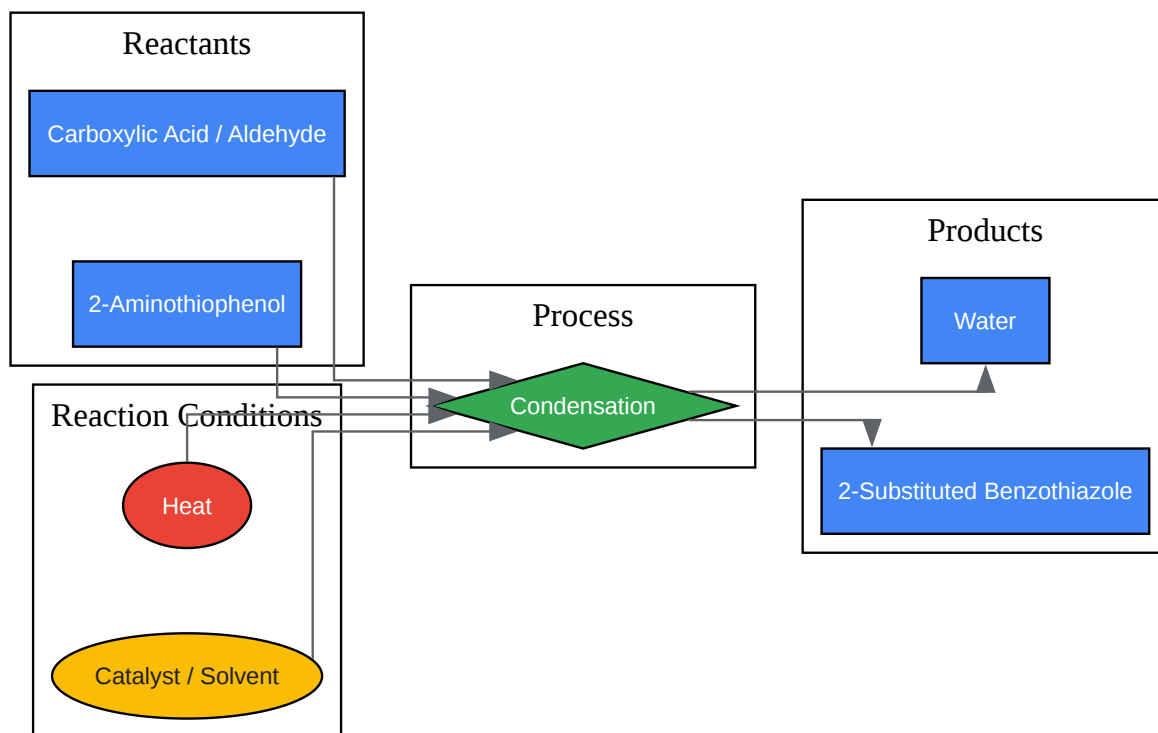
Synthesis and Experimental Protocols

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. [4] A common and effective method involves the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[4] While a specific detailed protocol for **5-Iodo-2-methyl-1,3-benzothiazole** is not readily available in the searched literature, a general synthetic approach can be inferred.

General Experimental Protocol for the Synthesis of 2-Substituted Benzothiazoles:

A mixture of the appropriately substituted 2-aminothiophenol (1 equivalent) and a carboxylic acid or aldehyde (1 equivalent) is heated, often in the presence of a catalyst and a suitable solvent.[4] For the synthesis of **5-Iodo-2-methyl-1,3-benzothiazole**, the starting materials would be 2-amino-4-iodothiophenol and acetic acid or a derivative thereof. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up, which may involve neutralization, extraction with an organic solvent, and drying. The crude product is then purified, commonly by column chromatography or recrystallization, to yield the desired 2-substituted benzothiazole.[4]

Diagram 1: General Synthesis of 2-Substituted Benzothiazoles



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Caption: General reaction scheme for the synthesis of 2-substituted benzothiazoles.

Spectroscopic Data

Detailed spectroscopic data for **5-Iodo-2-methyl-1,3-benzothiazole** is crucial for its identification and characterization. While specific spectra for this compound were not found in the provided search results, representative data for similar benzothiazole derivatives are available and can provide an indication of the expected spectral features.

Table 2: Expected Spectroscopic Data for **5-Iodo-2-methyl-1,3-benzothiazole**

Technique	Expected Features
^1H NMR	Aromatic protons in the range of 7-8 ppm, a singlet for the methyl group around 2.5 ppm.
^{13}C NMR	Aromatic carbons in the range of 110-155 ppm, a signal for the methyl carbon around 20 ppm, and a quaternary carbon signal for the C-I bond.
Mass Spec.	A molecular ion peak corresponding to the molecular weight (275.11 g/mol).
IR	Characteristic peaks for C=N stretching, C-S stretching, and aromatic C-H stretching.

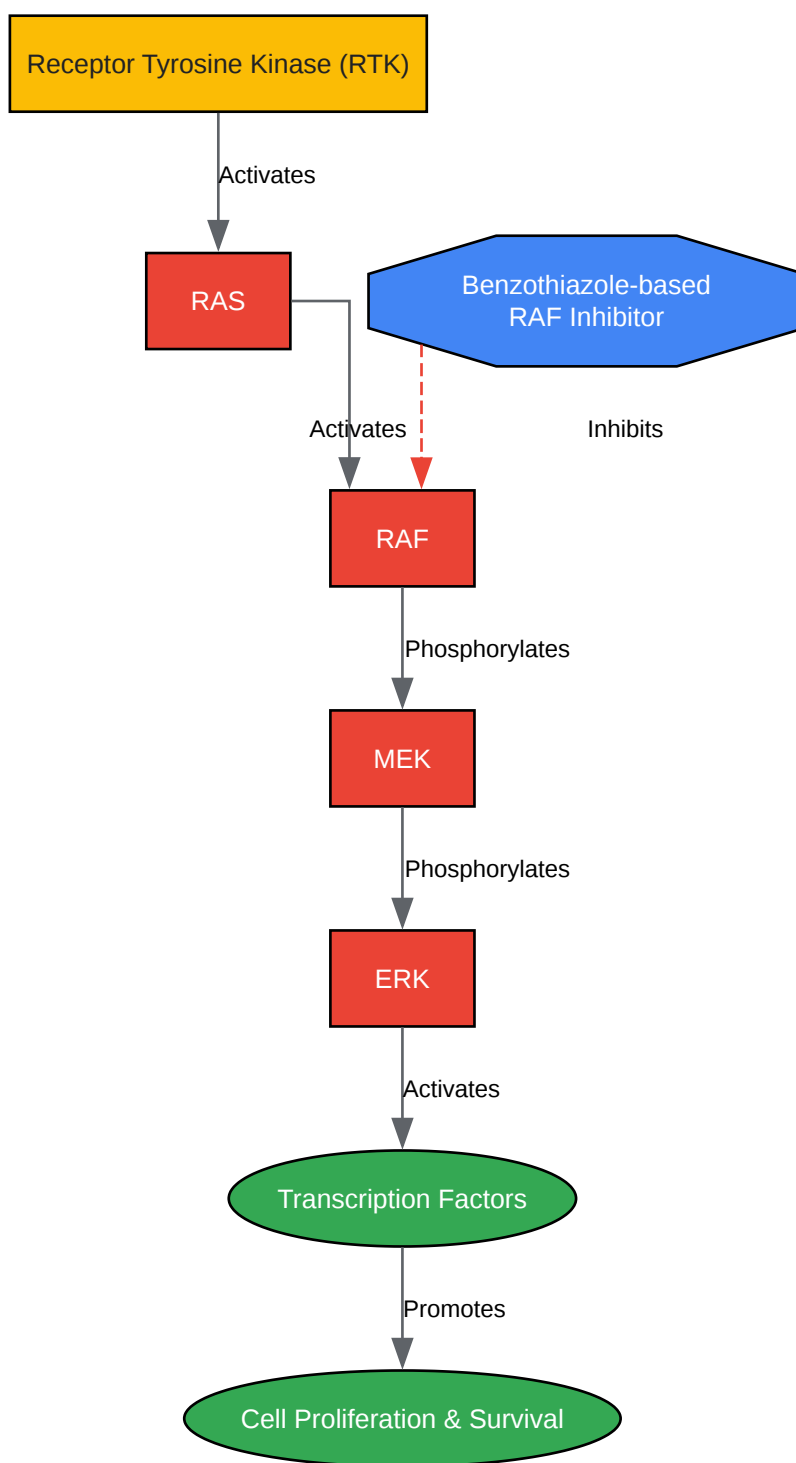
Applications in Drug Development: A Scaffold for Kinase Inhibitors

The benzothiazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[5] **5-Iodo-2-methyl-1,3-benzothiazole**, in particular, serves as a key starting material for the synthesis of potent kinase inhibitors, which are a major class of targeted cancer therapies.

Inhibition of the RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6][7] Mutations in genes of this pathway, particularly RAS and RAF, are common drivers of various cancers.[6][8] Consequently, inhibiting kinases within this pathway, such as RAF kinases (A-RAF, B-RAF, and c-RAF), is a key therapeutic strategy.[9]

Diagram 2: The RAS-RAF-MEK-ERK Signaling Pathway



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Caption: Simplified RAS-RAF-MEK-ERK signaling pathway and the point of inhibition.

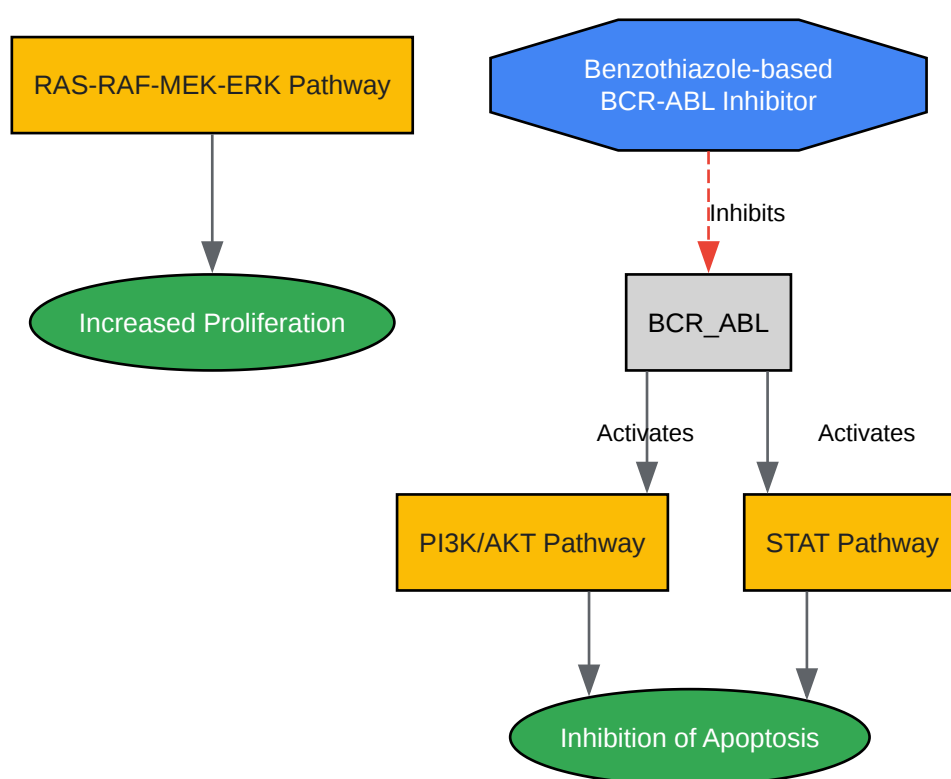
Derivatives of **5-Iodo-2-methyl-1,3-benzothiazole** have been investigated as pan-RAF inhibitors, meaning they can inhibit multiple forms of the RAF kinase. The iodine atom at the 5-

position allows for the introduction of various substituents through cross-coupling reactions, enabling the optimization of potency and selectivity of the inhibitor.

Inhibition of the BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[10][11] It drives the uncontrolled proliferation of white blood cells by activating several downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K/AKT pathways.[10][12]

Diagram 3: The BCR-ABL Signaling Pathway



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Caption: Overview of the BCR-ABL signaling pathway and therapeutic intervention.

Benzothiazole-based compounds have been developed as potent inhibitors of the BCR-ABL kinase. The versatility of the benzothiazole scaffold allows for the design of molecules that can effectively target the ATP-binding site of the kinase, thereby blocking its activity and halting the downstream signaling that leads to leukemia.

Conclusion

5-Iodo-2-methyl-1,3-benzothiazole is a fundamentally important molecule in the landscape of modern drug discovery. Its chemical properties, particularly the presence of a reactive iodine atom, make it an ideal starting point for the synthesis of complex molecules with significant therapeutic potential. Its role as a scaffold for potent and selective kinase inhibitors targeting critical cancer-driving pathways like RAS-RAF-MEK-ERK and BCR-ABL underscores its value to the scientific community. Further research into the synthesis and application of derivatives of **5-Iodo-2-methyl-1,3-benzothiazole** is likely to yield novel and effective therapeutic agents for a range of diseases.

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